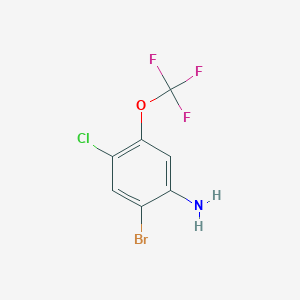
2-Bromo-4-chloro-5-(trifluoromethoxy)aniline
描述
2-Bromo-4-chloro-5-(trifluoromethoxy)aniline is a useful research compound. Its molecular formula is C7H4BrClF3NO and its molecular weight is 290.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Bromo-4-chloro-5-(trifluoromethoxy)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of halogen atoms, such as bromine and chlorine, along with the trifluoromethoxy group, can significantly influence the compound's reactivity and interactions with biological targets. This article explores the biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H5BrClF3NO. Its structure includes:
- A bromine atom at the 2-position,
- A chlorine atom at the 4-position,
- A trifluoromethoxy group at the 5-position.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethoxy group enhances lipophilicity, which may improve membrane permeability and bioavailability. The halogen substituents (bromine and chlorine) can also influence the compound's binding affinity to enzymes and receptors.
Case Studies and Research Findings
-
Antiviral Activity :
- Research has indicated that compounds with similar structures exhibit inhibitory effects on viral proteases, such as the hepatitis C virus (HCV) NS3 protease. For instance, derivatives of 2-bromoaniline have been synthesized and evaluated for their efficacy against HCV, suggesting a potential antiviral application for this compound .
-
Antimicrobial Properties :
- A study investigating fluorinated anilines demonstrated that these compounds possess significant antimicrobial activity against various bacterial strains. The introduction of trifluoromethoxy groups has been shown to enhance this activity, indicating a promising direction for developing new antimicrobial agents from this compound.
- Cytotoxic Effects :
Data Table: Biological Activity Summary
属性
IUPAC Name |
2-bromo-4-chloro-5-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKNHEYSNXZIHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















